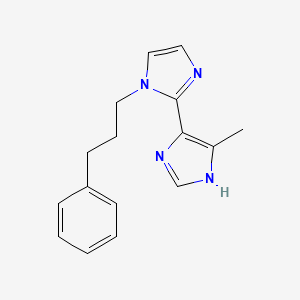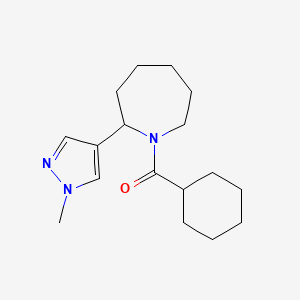
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole, also known as MPBI, is a biologically active compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPBI has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
Wirkmechanismus
The mechanism of action of 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole is not fully understood. However, studies have suggested that it acts by inhibiting the activity of enzymes that are involved in various cellular processes. 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has also been found to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Additionally, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biochemical and physiological effects. However, there are also limitations to using 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes. Additionally, further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole's potential as an antifungal and antiviral agent should be further explored. Finally, more research is needed to understand its mechanism of action and potential off-target effects on other cellular processes.
Conclusion:
In conclusion, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole is a biologically active compound that has significant potential for therapeutic applications. Its synthesis method is relatively straightforward, and it has been shown to exhibit a wide range of biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential side effects. Overall, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole represents a promising candidate for further research in the field of drug discovery and development.
Synthesemethoden
The synthesis of 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole involves the reaction of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid anhydride with 3-phenylpropylamine in the presence of a catalyst. This reaction produces 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole as a white crystalline solid with a melting point of 189-191°C. The purity of the synthesized 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, antiviral, and antibacterial properties. 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of fungi and viruses, making it a potential candidate for the development of new antifungal and antiviral drugs.
Eigenschaften
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)-1-(3-phenylpropyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-13-15(19-12-18-13)16-17-9-11-20(16)10-5-8-14-6-3-2-4-7-14/h2-4,6-7,9,11-12H,5,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFXTIOMZGCPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)



![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)
![ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)